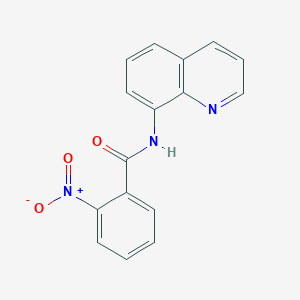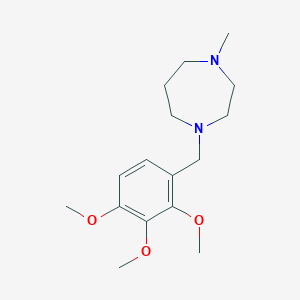
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 'TFNB' and is a member of the nitrobenzene family of compounds. TFNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is not fully understood. However, it is believed that the compound interacts with electron-donating molecules, such as organic semiconductors, through pi-pi stacking interactions. This interaction results in the formation of charge transfer complexes, which can enhance the electron-transporting properties of the compound.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene in lab experiments is its excellent electron-transporting properties. This makes it a potential candidate for use in various organic electronic devices. However, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the compound is insoluble in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. One area of research is the development of new synthetic methods to produce the compound in larger quantities and at a lower cost. Another area of research is the exploration of the compound's potential applications in other areas, such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a unique compound with potential applications in various fields of scientific research. Its excellent electron-transporting properties make it a potential candidate for use in organic electronic devices, while its potential applications in catalysis and energy storage are also being explored. Further research is needed to fully understand the compound's mechanism of action and potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene involves the reaction of 2-methyl-5-nitrobenzyl chloride with 1,3,5-trifluorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic electronics. TFNB has been found to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). TFNB has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-3-11(18(19)20)4-9(8)5-12-13(16)6-10(15)7-14(12)17/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIWLSXDZLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5545853 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)


![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)


